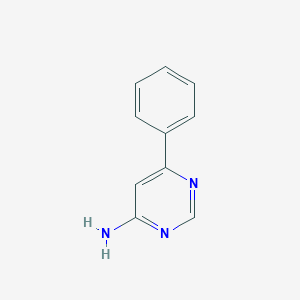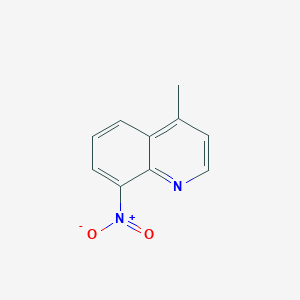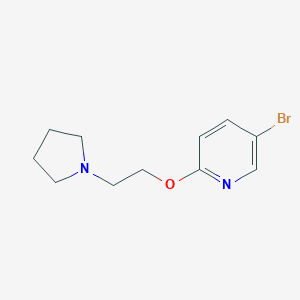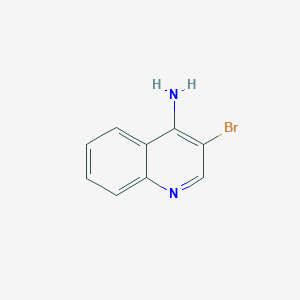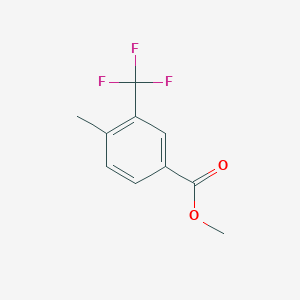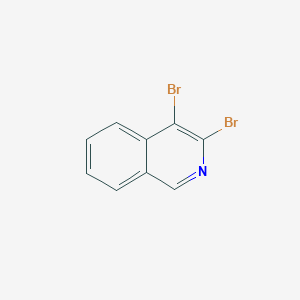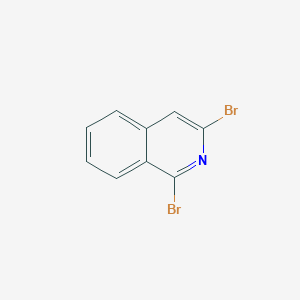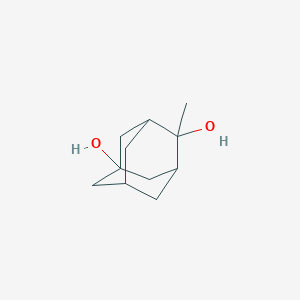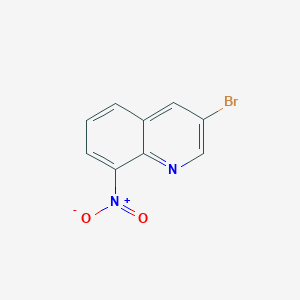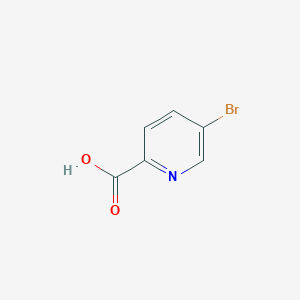
5-溴吡啶-2-羧酸
概述
描述
5-Bromopyridine-2-carboxylic acid, also known as 5-BPCA, is an organic compound that is widely used in the pharmaceutical and chemical industries. It has a wide range of applications, including in the synthesis of various drugs and in various scientific research applications.
科学研究应用
医药中间体
5-溴吡啶-2-羧酸:被广泛用作合成各种医药化合物的中间体 。其溴原子具有高度反应活性,使其成为构建复杂分子的宝贵基石。该化合物在创建与人体吡啶核苷酸依赖性酶相互作用的分子方面特别有用,这些酶在代谢和能量产生中起着至关重要的作用。
有机合成
在有机化学中,5-溴吡啶-2-羧酸作为构建吡啶环的多功能试剂,吡啶环是许多有机分子中的常见结构 。溴原子可以经历各种反应,例如铃木偶联反应,形成碳-碳键,扩展了创建新有机化合物的可能性。
农用化学研究
该化合物与各种有机和无机物质的反应性使其成为开发农用化学品的有效成分 。研究人员利用它合成可以作为除草剂、杀虫剂或杀菌剂的化合物,有助于保护农作物和优化产量。
染料领域
5-溴吡啶-2-羧酸:用于合成染料和颜料 。它形成稳定的芳香族化合物的能力有利于创建具有特定性能的染料,用于纺织品、油墨和塑料。
生物化学研究
5-溴吡啶-2-羧酸的生物化学应用包括用作生物分子的探针或修饰剂 。它可用于标记蛋白质或核酸,使科学家能够追踪这些分子在各种过程或相互作用中的情况。
催化
5-溴吡啶-2-羧酸:可以作为化学反应中催化剂的配体 。吡啶环可以与金属配位形成络合物,这些络合物在催化各种化学转化方面非常有效。
作用机制
Target of Action
It is known that brominated pyridine derivatives are often used in organic synthesis and pharmaceutical research .
Mode of Action
Brominated pyridine derivatives are known to participate in various chemical reactions, including suzuki–miyaura coupling . In such reactions, the bromine atom on the pyridine ring can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
Brominated pyridine derivatives are often used as intermediates in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways .
Result of Action
As a brominated pyridine derivative, it is likely to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromopyridine-2-carboxylic acid. For instance, the Suzuki–Miyaura coupling reaction, in which brominated pyridine derivatives often participate, is known to be influenced by factors such as temperature, pH, and the presence of a palladium catalyst .
生化分析
Biochemical Properties
5-Bromopyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it can inhibit the activity of enzymes involved in pyridine metabolism, affecting the overall metabolic flux. Additionally, 5-Bromopyridine-2-carboxylic acid can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 5-Bromopyridine-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammation. Additionally, 5-Bromopyridine-2-carboxylic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-Bromopyridine-2-carboxylic acid exerts its effects through various mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with specific amino acid residues, leading to conformational changes in the enzyme structure. Furthermore, 5-Bromopyridine-2-carboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromopyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromopyridine-2-carboxylic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromopyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 5-Bromopyridine-2-carboxylic acid can cause toxicity, manifesting as adverse effects on liver and kidney function. Threshold effects are also observed, where a certain dosage is required to elicit a measurable response in the animal models .
Metabolic Pathways
5-Bromopyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 5-Bromopyridine-2-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5-Bromopyridine-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how 5-Bromopyridine-2-carboxylic acid exerts its effects at the cellular level .
属性
IUPAC Name |
5-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNQIBXLAHVDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345989 | |
| Record name | 5-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30766-11-1 | |
| Record name | 5-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

